molecular formula C24H20F4N4O2 B2602035 6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1114657-59-8

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2602035
CAS No.: 1114657-59-8
M. Wt: 472.444
InChI Key: KZNIZUBFGNQIMF-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a quinoline core, a piperidine ring, and a trifluoromethyl group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This is usually achieved through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling and Functionalization: The final steps involve coupling the various fragments together and introducing the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Piperidine N-oxide derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Substituted trifluoromethyl derivatives.

Scientific Research Applications

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a modulator of biological processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the quinoline core may interact with nucleic acids or proteins. The piperidine ring can modulate the compound’s pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: Known for its antimicrobial and anticancer activities.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Used in various pharmaceutical applications.

    N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Exhibits antibacterial activity.

Uniqueness

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the quinoline core and piperidine ring contribute to its diverse reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-1-methyl-7-piperidin-1-yl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N4O2/c1-31-13-17(23-29-22(30-34-23)14-6-5-7-15(10-14)24(26,27)28)21(33)16-11-18(25)20(12-19(16)31)32-8-3-2-4-9-32/h5-7,10-13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIZUBFGNQIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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